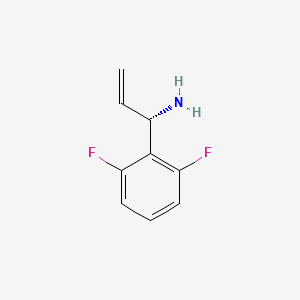

(1S)-1-(2,6-Difluorophenyl)prop-2-enylamine

CAS No.:

Cat. No.: VC17492682

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2N |

|---|---|

| Molecular Weight | 169.17 g/mol |

| IUPAC Name | (1S)-1-(2,6-difluorophenyl)prop-2-en-1-amine |

| Standard InChI | InChI=1S/C9H9F2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m0/s1 |

| Standard InChI Key | KRGVACRCQNUNMB-QMMMGPOBSA-N |

| Isomeric SMILES | C=C[C@@H](C1=C(C=CC=C1F)F)N |

| Canonical SMILES | C=CC(C1=C(C=CC=C1F)F)N |

Introduction

(1S)-1-(2,6-Difluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of allylic amines. It is characterized by its unique molecular structure, which includes a prop-2-enylamine backbone substituted with a difluorophenyl group at the first position. The compound's molecular formula is C9H9F2N, and it has a molecular weight of 169.17 g/mol . The presence of two fluorine atoms on the phenyl ring significantly influences its chemical properties and reactivity.

Synthesis of (1S)-1-(2,6-Difluorophenyl)prop-2-enylamine

The synthesis of (1S)-1-(2,6-Difluorophenyl)prop-2-enylamine typically involves several key steps, including reductive amination processes. In these processes, an aldehyde is converted to an imine intermediate, which is then reduced to yield the desired amine. Industrial production often employs large-scale reactors and continuous flow processes to enhance yield and consistency while minimizing waste.

Biological Activities and Potential Applications

Research indicates that (1S)-1-(2,6-Difluorophenyl)prop-2-enylamine exhibits potential therapeutic applications due to its interactions with specific molecular targets. Its unique structure allows for diverse reactivity and utility in various chemical syntheses, making it a subject of interest in medicinal chemistry.

Comparison with Similar Compounds

While there are compounds with similar structures, such as (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine and (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine, (1S)-1-(2,6-Difluorophenyl)prop-2-enylamine is distinct due to its specific difluoro substitution pattern and chiral configuration. These features influence its reactivity and biological activity compared to similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume